Chloramphenicol 3-Acetate
Chloramphenicol 3-Acetate
Chloramphenicol acetate is a naturally-occurring co-metabolite of chloramphenicol in Streptomyces venezuelae with albeit significantly lower potency. Chloramphenicol acetate is the major product of chloramphenicol acetyltransferase, the major resistance mechanism to chloramphenicol.
Brand Name:
Vulcanchem
CAS No.:
10318-16-8
VCID:
VC0105445
InChI:
InChI=1S/C13H14Cl2N2O6/c1-7(18)23-6-10(16-13(20)12(14)15)11(19)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1
SMILES:
CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Molecular Formula:
C13H14Cl2N2O6
Molecular Weight:
365.16 g/mol
Chloramphenicol 3-Acetate
CAS No.: 10318-16-8
Reference Standards
VCID: VC0105445
Molecular Formula: C13H14Cl2N2O6
Molecular Weight: 365.16 g/mol
CAS No. | 10318-16-8 |
---|---|
Product Name | Chloramphenicol 3-Acetate |
Molecular Formula | C13H14Cl2N2O6 |
Molecular Weight | 365.16 g/mol |
IUPAC Name | [(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] acetate |
Standard InChI | InChI=1S/C13H14Cl2N2O6/c1-7(18)23-6-10(16-13(20)12(14)15)11(19)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 |
Standard InChIKey | VVOIFRARHIZCJD-GHMZBOCLSA-N |
Isomeric SMILES | CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl |
SMILES | CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl |
Canonical SMILES | CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl |
Appearance | White solid |
Description | Chloramphenicol acetate is a naturally-occurring co-metabolite of chloramphenicol in Streptomyces venezuelae with albeit significantly lower potency. Chloramphenicol acetate is the major product of chloramphenicol acetyltransferase, the major resistance mechanism to chloramphenicol. |
Synonyms | 3-Acetoxychloramphenicol; 3-Acetylchloramphenicol; 3-O-Monoacetylchloramphenicol; [R-(R*,R*)]-N-[1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide; D-threo-(-)-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-nitrophenethyl] |
Reference | Isolation of 3′-O-acetylchloramphenicol: A possible intermediate in chloramphenicol biosynthesis. Gross F. et al. Bioorg. Med. Chem. Letters 2002, 12, 283.Chloramphenicol acetyltransferase Shaw W.V. & Leslie A.G.W. Ann. Rev. Biophys. Biophys. Chem. 1991, 20, 363. |
PubChem Compound | 83940 |
Last Modified | Nov 11 2021 |
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